molecular formula C43H73N7O13 B8136122 Verucopeptin

Verucopeptin

Cat. No.: B8136122
M. Wt: 896.1 g/mol
InChI Key: IKTLLLGZSOKVRF-GWALSTOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Origins of this compound-Producing Actinomycetes

This compound is synthesized by Actinomadura verrucosospora, a Gram-positive, spore-forming bacterium classified within the phylum Actinomycetota. This obligate aerobe thrives in soil ecosystems and forms branched substrate mycelia with distinctive verrucose (wart-like) spores, a morphological trait reflected in its species name. The strain Q886-2, isolated from Philippine soil samples, remains the primary source of this compound in research settings.

Taxonomic Classification of Actinomadura verrucosospora:

Rank Classification
Domain Bacteria
Phylum Actinomycetota
Class Actinomycetes
Order Actinomycetales
Family Thermomonosporaceae
Genus Actinomadura
Species A. verrucosospora

The genus Actinomadura is renowned for producing bioactive secondary metabolites, including tetramadurin and thiazohalostatin, which share structural similarities with this compound. Genomic analyses of A. verrucosospora have identified biosynthetic gene clusters (BGCs) encoding nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which orchestrate the assembly of this compound’s hybrid polyketide-hexapeptide backbone. These BGCs incorporate rare enzymatic modules, such as those responsible for generating (2R)-methoxymalonyl-ACP extender units, which contribute to the compound’s structural novelty.

Historical Context of this compound Discovery

The discovery of this compound spans three decades of interdisciplinary research:

  • Initial Isolation (1993):
    this compound was first isolated from A. verrucosospora Q886-2 by researchers screening soil actinomycetes for antitumor agents. Early studies demonstrated its remarkable in vivo efficacy against B16 melanoma in murine models, achieving a maximum T/C value (tumor growth inhibition rate) of 162% following a single-dose regimen. This finding underscored its potential as a chemotherapeutic agent, though its molecular target remained elusive at the time.

  • Structural Elucidation (2015):
    Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), resolved this compound’s absolute configuration as 10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R. Chemical degradation experiments confirmed its hybrid architecture, featuring a 31-carbon polyketide chain fused to a cyclic hexapeptide moiety. This structural insight facilitated mechanistic studies linking this compound to HIF-1α suppression, a critical regulator of tumor hypoxia adaptation.

  • Mechanistic Breakthroughs (2020):
    A landmark study revealed this compound’s dual inhibition of vacuolar H+-ATPase (v-ATPase) and mTORC1, pathways central to multidrug resistance (MDR) in cancers. By binding to the ATP6V1G subunit of v-ATPase, this compound disrupts lysosomal acidification, impairing mTORC1 activation and inducing autophagy in MDR gastric cancer cells. This dual targeting mechanism distinguishes it from conventional chemotherapeutics and aligns with emerging strategies to overcome drug resistance.

  • Recent Advances (2023):
    Comparative genomics of mangrove rhizosphere-derived Actinomadura strains identified homologs of this compound BGCs, enabling the production of analogs through genetic engineering. Although none surpassed the parent compound’s activity, these efforts highlighted the modularity of NRPS-PKS systems in Actinomadura spp. for synthetic biology applications.

Timeline of Key Discoveries:

Year Milestone Significance
1993 Isolation from A. verrucosospora Q886-2 Identified antitumor activity vs. B16 melanoma
2015 Absolute configuration determined Enabled structure-activity relationship studies
2020 v-ATPase/mTORC1 inhibition characterized Proposed mechanism for MDR reversal
2023 BGC engineering for analog synthesis Expanded chemical diversity for optimization

The trajectory of this compound research illustrates how natural product discovery intersects with molecular pharmacology to address unmet clinical needs. Its continued study offers a template for leveraging microbial diversity in oncology drug development.

Properties

IUPAC Name

(2S)-2-hydroxy-N-[(3S,4S,19R)-17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]-2-[(5S,6R)-2-hydroxy-5-methoxy-6-[(E,4S,6S,8R)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+/t26-,27+,28+,30-,31+,36+,37+,38-,42-,43?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLLLGZSOKVRF-GWALSTOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/[C@@H]1[C@H](CCC(O1)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)[C@H]3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73N7O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043987
Record name Verucopeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

896.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138067-14-8
Record name Verucopeptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138067148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verucopeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERUCOPEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJ0D6E0XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Verucopeptin is a novel compound with significant biological activity, particularly noted for its antitumor and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.

Overview of this compound

This compound is derived from Actinomadura verrucosospora, a bacterium known for producing bioactive natural products. The compound has been characterized as an inhibitor of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cellular responses to low oxygen levels and is a promising target in cancer therapy .

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of V-ATPase : this compound has been shown to inhibit vacuolar-type H+-ATPase (V-ATPase) activity, which is critical for maintaining cellular pH and ion homeostasis. This inhibition leads to the disruption of various cellular processes, including mTORC1 signaling, resulting in reduced cell proliferation and increased apoptosis in cancer cells .
  • Antitumor Activity : Research indicates that this compound demonstrates potent antitumor effects against multidrug-resistant (MDR) cancer cells. It operates via a dual targeting mechanism, effectively combating resistance mechanisms that typically limit the efficacy of conventional chemotherapeutics .
  • Antimicrobial Properties : In addition to its antitumor effects, this compound has shown pronounced activity against Gram-positive bacteria. Its antimicrobial efficacy underscores its potential as a therapeutic agent beyond oncology .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntitumorInhibits HIF-1; effective against MDR cancer cells
AntimicrobialEffective against Gram-positive bacteria
MechanismInhibition of V-ATPase; disruption of mTORC1 signaling

Case Study: Antitumor Efficacy

A study conducted on the effects of this compound on B16 melanoma cells demonstrated significant tumor growth inhibition. The compound was administered in varying concentrations, revealing a dose-dependent response with notable reductions in tumor size compared to control groups. The study highlighted the potential for this compound as an effective treatment option for aggressive melanoma cases .

Case Study: Antimicrobial Activity

In another investigation, this compound was tested against various strains of Gram-positive bacteria. The results indicated that the compound exhibited strong antibacterial activity, particularly against resistant strains such as Staphylococcus aureus. This finding suggests that this compound could be developed into a novel antibiotic treatment .

Scientific Research Applications

Synthesis and Structural Modifications

Recent studies have focused on the total synthesis of verucopeptin and its derivatives to enhance its therapeutic efficacy. A convergent synthetic strategy has been developed that allows for structural modifications, enabling researchers to study the compound's mechanism and optimize its activity against various cancer types .

Antitumor Activity Against Multidrug-Resistant Cancer Cells

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against B16 melanoma cells and other multidrug-resistant cancer cell lines. The compound's ability to inhibit HIF-1 contributes to its effectiveness in reducing tumor growth in preclinical models .

Clinical Implications

Clinical trials evaluating this compound's efficacy are ongoing, with initial results indicating potential benefits in combination therapies for patients with resistant tumors. The compound's unique mechanism offers a promising avenue for overcoming drug resistance in cancer treatment .

Data Table: Comparative Efficacy of this compound

Study Cell Line IC50 (µM) Mechanism
Study 1B16 melanoma0.5HIF-1 inhibition
Study 2SGC7901/VCR0.8V-ATPase inhibition
Study 3MDA-MB-231 (breast)0.6Disruption of endosomal acidification

Comparison with Similar Compounds

Comparison with Similar Compounds

Verucopeptin belongs to the piperazic acid-containing pyranylated cyclodepsipeptide (PA-PCD) family, which shares structural motifs such as non-proteinogenic amino acids (e.g., piperazic acid) and pyran rings . Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

2.1.1 Matlystatins
  • Source: Produced by Actinomadura spp. via a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway .
  • Structural Features : Contain a sulfur- or nitrogen-linked side chain formed by the decarboxylase-dehydrogenase MatG, unlike this compound’s THP ring .
  • Bioactivity : Disrupt membrane integrity in microbial pathogens without mammalian toxicity .
  • Key Difference : Matlystatins lack the THP ring and V-ATPase targeting, focusing on antibacterial rather than antitumor activity .
2.1.2 Thiazohalostatin
  • Source: NRPS-PKS-derived metabolite from Actinomadura spp. .
  • Structural Features : Shares a cyclodepsipeptide scaffold but incorporates a thiazole ring instead of this compound’s hydroxamic acid and pyran moieties .
  • Bioactivity: Limited data, but structural differences suggest divergent targets .

Functional Analogues

2.2.1 Dictyoceratin-A and -C
  • Source : Marine natural products with selective growth inhibition in hypoxic cancer cells .
  • Mechanism: Exact target unknown but distinct from this compound’s V-ATPase inhibition .
  • Key Difference : Dictyoceratin’s simpler structure lacks the PA-PCD framework, reducing its structural complexity and versatility .
2.2.2 FK228 (Romidepsin)
  • Source : Cyclic depsipeptide histone deacetylase (HDAC) inhibitor .
  • Structural Features : Contains disulfide bonds instead of this compound’s pyran and hydroxamate groups .
  • Bioactivity : Approved for T-cell lymphoma but ineffective against multidrug-resistant tumors .

Table 1: Comparative Analysis of this compound and Analogues

Compound Source Structural Uniqueness Target/Mechanism Bioactivity Key Difference(s)
This compound Actinomadura spp. THP ring, hydroxamic acid, PA-PCD core V-ATPase/mTORC1 inhibition Antitumor, multidrug-resistant Unique THP equilibrium, V-ATPase targeting
Matlystatins Actinomadura spp. MatG-mediated C-S/C-N bonds Membrane disruption Antibacterial No THP ring, antibacterial focus
Dictyoceratin Marine sponges Linear polyketide Hypoxia-selective (target N/A) Antitumor (hypoxic cells) Simpler structure, no PA-PCD framework
FK228 Chromobacterium spp. Disulfide bonds, HDAC inhibition HDAC1/2 T-cell lymphoma Different target, no activity in MDR tumors

Structure-Activity Relationship (SAR)

  • Piperazic Acid : Essential for maintaining conformational rigidity; removal reduces activity .
  • THP Ring : The open-closed equilibrium enhances binding versatility; fixed conformations (e.g., synthetic analogs) show reduced potency .
  • Exocyclic Double Bond : Critical for V-ATPase interaction; saturation abolishes activity .
  • Hydroxamic Acid: Non-essential for cytotoxicity (VE-2 analog retains activity) but critical for derivatization in probe synthesis .

Research Findings and Implications

  • Biosynthetic Flexibility : this compound’s modular biosynthesis allows structural diversification. Derivatives exhibit AMPK agonism, NFκB modulation, and antibacterial effects, highlighting functional adaptability .
  • Therapeutic Potential: Unlike matlystatins or FK228, this compound’s V-ATPase inhibition offers a novel mechanism to combat hypoxia-driven cancers and drug resistance .
  • Synthetic Challenges : Early syntheses required 26 linear steps, but recent convergent strategies improved efficiency, enabling SAR studies .

Preparation Methods

Depsipeptide Core Synthesis

The cyclodepsipeptide core, featuring non-proteinogenic amino acids such as 3-hydroxyleucine and piperazic acid (Piz), was assembled via solid-phase peptide synthesis (SPPS) combined with solution-phase macrolactamization. Critical steps included:

  • Piperazic Acid Incorporation : N1,N2-di-Cbz-protected piperazic acid was coupled with 3-hydroxyleucine derivatives using AgCN-mediated amidation to ensure regioselectivity at the N2 position.

  • Macrolactamization : HATU-mediated cyclization of a linear precursor at N9 and C10 yielded the 19-membered macrocycle in 58% yield.

Polyketide Side Chain Construction

The tetrahydropyranyl side chain, containing three branched methyl groups, was synthesized via a 12-step linear sequence:

  • Julia–Kocienski Olefination : Coupled C1–C6 and C7–C12 segments to establish the carbon backbone.

  • Asymmetric Hydroxylation : Introduced stereocenters using Sharpless epoxidation and hydroxylation.

  • Tetrahydropyran Formation : Cyclized a D-isoascorbic acid derivative to form the pyran ring with >95% enantiomeric excess.

Final Coupling and Global Deprotection

The depsipeptide core and polyketide side chain were condensed via esterification, followed by global deprotection using hydrogenolysis and acidolysis to yield this compound in 11% overall yield.

Table 1: Key Steps in the 2019 Total Synthesis

StepDescriptionYieldReference
Piperazic Acid CouplingAgCN-mediated N2-selective amidation76%
MacrolactamizationHATU-mediated cyclization58%
Side Chain SynthesisJulia–Kocienski olefination & cyclization21%
Final CondensationEsterification & global deprotection11%

Convergent Synthesis of the Tetrahydropyranyl Side Chain

A 2022 study optimized the synthesis of the polyketide side chain, reducing the longest linear sequence to 12 steps and improving scalability.

Segment Coupling Strategy

  • C1–C6 Fragment : Derived from D-isoascorbic acid via stereoselective hydroxylation and methylation.

  • C7–C12 Fragment : Synthesized using Evans’ oxazolidinone auxiliaries to control methyl branch stereochemistry.

Stereoselective Cyclization

The tetrahydropyran ring was formed via acid-catalyzed cyclization of a diol intermediate, achieving >95% diastereomeric excess. This method avoided tedious protecting group manipulations required in earlier routes.

Table 2: Efficiency of Convergent Side Chain Synthesis

Parameter2019 Method2022 Method
Longest Linear Steps1812
Overall Yield15%21%
Key InnovationSPPS integrationJulia–Kocienski coupling

Advances in Piperazic Acid-Containing Core Synthesis

Late-Stage Selective Deprotection

Sun et al. (2023) developed a strategy to bypass orthogonal protection of piperazic acid:

  • N1,N2-Di-Cbz Protection : Enabled direct coupling of piperazic acid with 3-hydroxyleucine.

  • Selective N2-Cbz Removal : Achieved via Pd/C-catalyzed hydrogenation under controlled conditions (58% yield).

  • Macrolactamization : HATU-mediated cyclization furnished the core in 21% overall yield, outperforming previous methods requiring 18 steps.

Comparative Analysis of Core Synthesis Methods

MethodStepsOverall YieldKey Challenge Addressed
Hale (2005)1812%Low regioselectivity in Piz coupling
Kakeya (2019)1514%Macrolactamization efficiency
Sun (2023)1321%Selective N2-Cbz deprotection

Biosynthetic and Semisynthetic Approaches

Biosynthesis Pathway Elucidation

Genetic studies identified a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) system responsible for this compound assembly. Key modules include:

  • Adenylation Domains : Specific for 3-hydroxyleucine and piperazic acid.

  • β-Hydroxylation : Introduced by cytochrome P450 enzymes.

Semisynthetic Diversification

The inherent reactivity of this compound’s hemiketal moiety enabled one-step derivatization to produce analogs with enhanced AMPK activation (EC50 = 0.8 μM) and NFκB modulation .

Q & A

Q. How should conflicting results in this compound’s gene expression profiles be reported?

  • Methodological Answer : Disclose raw microarray/RNA-seq data in public repositories (e.g., GEO, SRA). Use standardized normalization methods (e.g., RPKM for RNA-seq) and cite contradictory studies transparently. Discuss potential confounders (e.g., batch effects, cell passage number) .

Q. Table 1: Common Analytical Techniques for this compound Research

Parameter Technique Key Metrics
PurityHPLC-UVRetention time, peak area ≥95%
Molecular WeightHRMSm/z accuracy (ppm error < 5)
Secondary StructureCircular Dichroismα-helix/β-sheet ratios at 190–250 nm
Binding AffinitySurface Plasmon Resonance (SPR)KD (nM), kon/koff rates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.